molecular formula C12H12BrNO B1379535 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile CAS No. 1781146-88-0

2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Cat. No. B1379535
M. Wt: 266.13 g/mol
InChI Key: JAKKHPKVLIOCFO-UHFFFAOYSA-N
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Description

“2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of “2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile”, benzofuran compounds in general have been synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” are not explicitly available .

Scientific Research Applications

Photochemical Reactivity

Research on similar dimethylbenzonitriles suggests that the photochemical reactivity of these compounds can vary depending on their structural isomers. In acetonitrile, phototransposition can lead to the conversion of one isomer to another, while irradiation in certain solvents can result in the formation of addition products. The specific reactivity and products can be influenced by the substitution pattern on the aromatic ring (Howell, Pincock, & Stefanova, 2000).

Synthetic Applications

The compound under study could potentially play a role in synthetic chemistry, as indicated by research on related compounds. For instance, substituted acetonitriles have been used to synthesize various heterocyclic compounds, suggesting that 2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile might be utilized in similar synthetic routes (Tverdokhlebov et al., 2003).

Degradation and Environmental Impact

Studies on compounds with similar structures have investigated their degradation behavior, which is essential for understanding their environmental impact. For instance, the degradation of carbosulfan, a carbamate pesticide with a similar benzofuran moiety, in acetonitrile-containing solutions has been studied, providing insights into the factors that influence degradation rates and mechanisms (Jiang Wei, Furrer, & Schulin, 2000).

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . Therefore, future research could focus on exploring the therapeutic potential of “2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile” and other benzofuran derivatives .

properties

IUPAC Name

2-(7-bromo-2,2-dimethyl-3H-1-benzofuran-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c1-12(2)7-9-5-8(3-4-14)6-10(13)11(9)15-12/h5-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKKHPKVLIOCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2)CC#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Reactant of Route 5
2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile
Reactant of Route 6
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2-(7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile

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